molecular formula C14H22N2O4S B4750347 5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide

5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide

Cat. No. B4750347
M. Wt: 314.40 g/mol
InChI Key: HKYCBOZRIJQNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide, also known as Boc-L-Val-ONH2, is a commonly used compound in scientific research. It is a derivative of the naturally occurring amino acid valine and is often used as a building block for peptide synthesis. In

Scientific Research Applications

5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2 has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides for use in drug discovery, as well as in the study of protein-protein interactions. It can also be used as a standard for mass spectrometry analysis of peptides.

Mechanism of Action

The mechanism of action of 5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2 is not well understood, but it is thought to act as a competitive inhibitor of certain enzymes involved in peptide synthesis.
Biochemical and Physiological Effects:
5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2 has no known biochemical or physiological effects on its own. However, when used in the synthesis of peptides, it can affect the properties of the resulting peptide, such as its solubility, stability, and bioactivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2 in peptide synthesis is its ease of use and compatibility with standard peptide synthesis protocols. However, it can be expensive and may not be suitable for certain peptides or applications.

Future Directions

There are many potential future directions for research involving 5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2. One area of interest is the development of new methods for peptide synthesis using 5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2 as a building block. Another area is the study of the biochemical and physiological effects of peptides synthesized using 5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2, with the goal of developing new drugs or therapies. Additionally, the use of 5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2 as a standard for mass spectrometry analysis of peptides could be further explored and optimized.

properties

IUPAC Name

5-(tert-butylsulfamoyl)-N-ethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-6-15-13(17)11-9-10(7-8-12(11)20-5)21(18,19)16-14(2,3)4/h7-9,16H,6H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYCBOZRIJQNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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